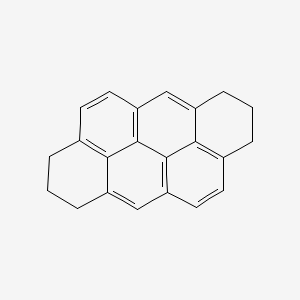
Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,7,8,9-Hexahydroanthanthrene is a polycyclic aromatic hydrocarbon It is a derivative of anthanthrene, which is known for its unique structure consisting of multiple fused aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexahydroanthanthrene can be synthesized through a series of cyclization reactions. One common method involves the cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid using concentrated sulfuric acid . The resulting intermediate can then be reduced using zinc dust to yield 1,2,3,7,8,9-Hexahydroanthanthrene .
Industrial Production Methods
Industrial production of 1,2,3,7,8,9-Hexahydroanthanthrene typically involves large-scale cyclization reactions followed by reduction processes. The use of concentrated sulfuric acid and zinc dust is common in these methods .
化学反応の分析
Types of Reactions
1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
1,2,3,7,8,9-Hexahydroanthanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
Similar Compounds
Anthanthrene: The parent compound with a fully aromatic structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar polycyclic structures but different functional groups.
Polycyclic Aromatic Hydrocarbons (PAHs): A class of compounds with multiple fused aromatic rings, including naphthalene, anthracene, and phenanthrene.
Uniqueness
1,2,3,7,8,9-Hexahydroanthanthrene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
特性
CAS番号 |
35281-34-6 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2 |
InChIキー |
ZSZZSGNVFIHJFK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


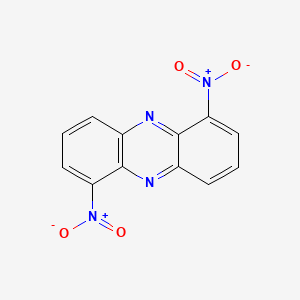
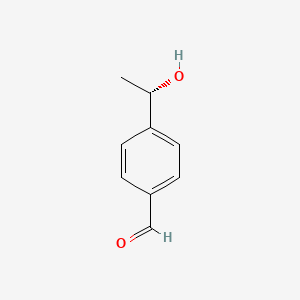
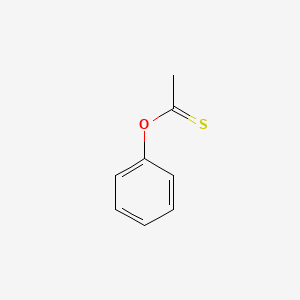
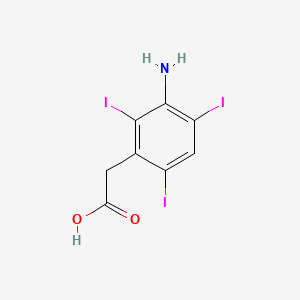
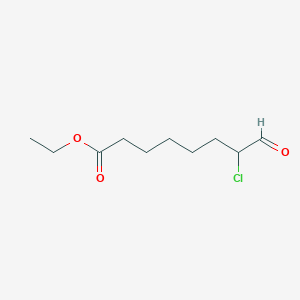
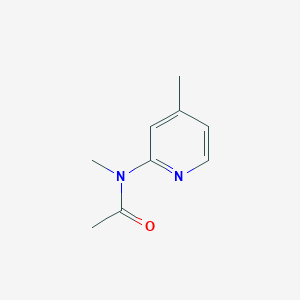
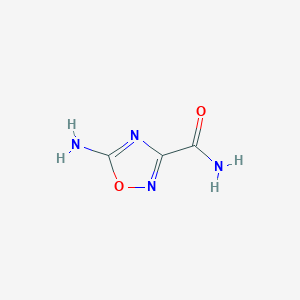
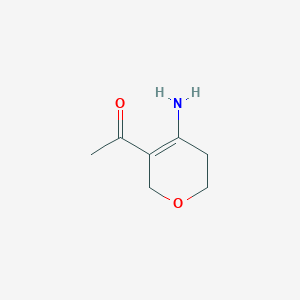
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
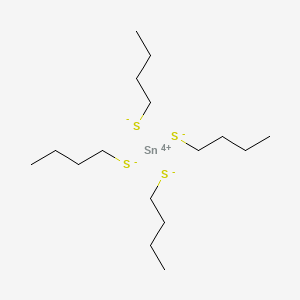
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
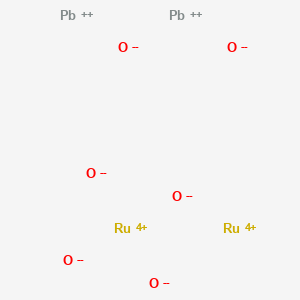
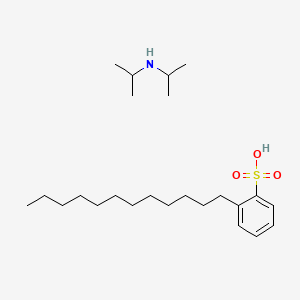
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
